molecular formula C22H22N2O2 B12627398 N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline CAS No. 918907-81-0

N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline

Cat. No.: B12627398
CAS No.: 918907-81-0
M. Wt: 346.4 g/mol
InChI Key: RFKXXUPZPDCKLI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two dimethylphenyl groups and a nitrophenyl group attached to an aniline core. Aromatic amines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamines.

    Substitution: Introduction of halogen or sulfonic acid groups onto the aromatic rings.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-aminophenyl)aniline: Similar structure but with an amino group instead of a nitro group.

    N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-methylphenyl)aniline: Similar structure but with a methyl group instead of a nitro group.

    N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-chlorophenyl)aniline: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is unique due to the presence of both dimethylphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, plays a crucial role in its reactivity and potential biological activities.

Properties

CAS No.

918907-81-0

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C22H22N2O2/c1-15-5-7-21(13-17(15)3)23(22-8-6-16(2)18(4)14-22)19-9-11-20(12-10-19)24(25)26/h5-14H,1-4H3

InChI Key

RFKXXUPZPDCKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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